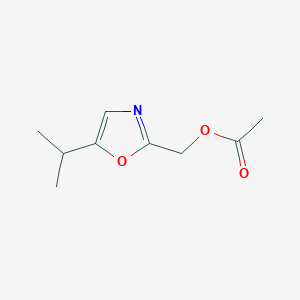

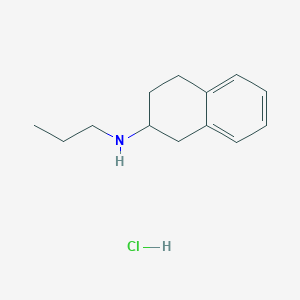

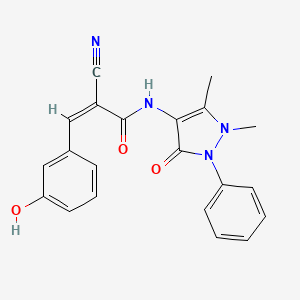

(3,5-Bis(dimethylamino)-1H-1,2,4-triazol-1-yl)(4-chlorophenyl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5-Bis(dimethylamino)-1H-1,2,4-triazol-1-yl)(4-chlorophenyl)methanone, also known as BDMCT, is a synthetic organic compound with a wide range of applications in research and industry. It is a highly versatile molecule with a unique structure, possessing both a triazole ring and a 4-chlorophenyl group. It has been used in a variety of scientific applications, including drug synthesis, drug design, and enzyme inhibition. BDMCT has also been studied for its potential as an anti-inflammatory agent, an antimicrobial agent, and an antioxidant.

Synthesis

BDMCT can be synthesized through a variety of methods, including the condensation reaction of 4-chlorobenzaldehyde and 2-amino-1,3,4-triazole in the presence of an acid catalyst. Other methods for synthesizing BDMCT include the reaction of 4-chlorobenzaldehyde with hydrazine hydrate, followed by the reaction of the resulting product with 2-amino-1,3,4-triazole. The synthesis of BDMCT can also be achieved through the reaction of 4-chlorobenzaldehyde with 1-amino-2-chloro-1,3,4-triazole.

Scientific Research Applications

Synthesis and Structural Analysis

- Synthesis and Crystallography: A compound related to (3,5-Bis(dimethylamino)-1H-1,2,4-triazol-1-yl)(4-chlorophenyl)methanone, specifically bis(3-chlorophenyl)-[5-methyl-1-(4-methylphenyl)-1,2,3-triazol-4-yl]-methanol, has been synthesized and characterized using NMR, IR, MS spectra, and X-ray diffraction crystallography (Dong & Huo, 2009).

Molecular Optimization and Activity Studies

- Inhibitor Optimization: A study conducted on 1-(3-(4-chlorophenyl)-5-methylthio-1H-1,2,4-triazol-1-yl)-butan-1-one, a molecule structurally similar to the compound , focused on its role as a human dihydroorotate dehydrogenase (HsDHODH) inhibitor. The research involved structural optimization guided by co-crystal analysis, leading to the design of potent HsDHODH inhibitors (Gong et al., 2017).

Chemical Properties and Interaction Studies

- Triazine Derivatives Interaction: A study investigating the interaction of triazine derivatives with aryl aldehydes, related to the compound of interest, explored the chemical properties and potential applications. This research did not find antitumor activity in the tested derivatives (Langdon, Simmonds, & Stevens, 1984).

Energetic Materials and Green Oxidizers

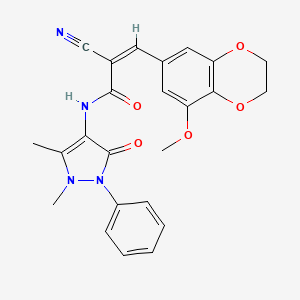

- Green Energetic Oxidizers: Research on bis(3-nitro-1-(trinitromethyl)-1H-1,2,4-triazol-5-yl)methanone, a structurally related compound, explored its use as a green energetic oxidizer. The compound showed potential as a practical replacement for ammonium perchlorate in solid rocket propellants due to its high density and environmental friendliness (Zhao et al., 2019).

Antimicrobial and Anticancer Agents

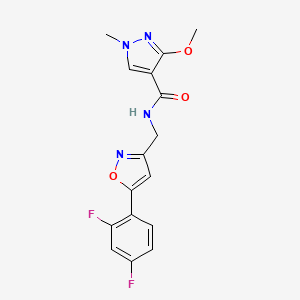

- Antimicrobial and Anticancer Activity: Novel pyrazole derivatives, including compounds structurally similar to the focus compound, were synthesized and evaluated for their antimicrobial and anticancer activities. Some of these derivatives exhibited higher anticancer activity than reference drugs and demonstrated significant antimicrobial effectiveness (Hafez, El-Gazzar, & Al-Hussain, 2016).

properties

IUPAC Name |

[3,5-bis(dimethylamino)-1,2,4-triazol-1-yl]-(4-chlorophenyl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16ClN5O/c1-17(2)12-15-13(18(3)4)19(16-12)11(20)9-5-7-10(14)8-6-9/h5-8H,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQGAKHJMQKSDRL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NN(C(=N1)N(C)C)C(=O)C2=CC=C(C=C2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16ClN5O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.75 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3,5-Bis(dimethylamino)-1H-1,2,4-triazol-1-yl)(4-chlorophenyl)methanone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Chloro-1-methylimidazo[4,5-b]pyridine-7-carboxylic acid;hydrochloride](/img/structure/B2366084.png)

![[1,2,4]Triazolo[4,3-a]pyrimidin-3-amine;hydrobromide](/img/structure/B2366088.png)

![N-(5-chloro-2-methoxyphenyl)-2-[1-(3-methoxyphenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2366089.png)

![Thieno[3,4-c]pyridine-1,3-diamine](/img/structure/B2366098.png)